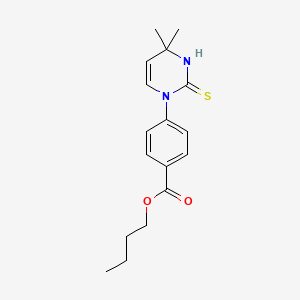

![molecular formula C13H22N2O4 B3084654 3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142214-74-1](/img/structure/B3084654.png)

3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Übersicht

Beschreibung

HEPPS is also known as EPPS and is one of Good’s buffers. The pKa of HEPPS is 8.00 . Research on mice with Alzheimer’s disease-like amyloid beta plaques has shown that HEPPS can cause the plaques to break up, reversing some of the symptoms in the mice .

Molecular Structure Analysis

The molecular structure of HEPPS includes a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring .Physical and Chemical Properties Analysis

HEPPS has a molar mass of 252.33 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Polyamides

- Researchers Hattori and Kinoshita (1979) synthesized polyamides containing theophylline and thymine by reacting dicarboxylic acid derivatives with diamines, including piperazine. These polyamides were soluble in DMSO, formic acid, and some in water, with molecular weights ranging from 2000-6000 (Hattori & Kinoshita, 1979).

- In a similar study, they also synthesized polyamides containing uracil and adenine, highlighting the versatility of piperazine-based compounds in polymer chemistry (Hattori & Kinoshita, 1979).

Development of Novel Pharmaceuticals

- Lecanu et al. (2010) reported on a compound involving a piperazine derivative designed for Alzheimer's disease treatment. This compound showed potential as a multi-target therapeutic neuroprotective agent (Lecanu et al., 2010).

- Veerman et al. (2003) synthesized 2,6-bridged piperazine-3-ones from alpha-amino acids, demonstrating the use of piperazine in creating novel organic compounds with potential pharmaceutical applications (Veerman et al., 2003).

Studies in Organic Chemistry

- Miyata et al. (2004) analyzed the crystal structure of a piperazine derivative, contributing to the understanding of molecular configurations in organic compounds (Miyata et al., 2004).

- A study by Patel et al. (2011) synthesized new pyridine derivatives using 2-hydroxyethyl piperazine, indicating the role of piperazine derivatives in the development of antimicrobial compounds (Patel et al., 2011).

Wirkmechanismus

Target of Action

It is structurally similar to hepps (epps), a buffering agent used in biology and biochemistry .

Mode of Action

Based on its structural similarity to hepps, it may interact with its targets to maintain ph homeostasis in biological systems .

Biochemical Pathways

As a potential buffering agent, it may play a role in various biochemical reactions where ph stability is crucial .

Pharmacokinetics

As a potential buffering agent, its bioavailability would be crucial in maintaining the ph of the biological system it is introduced to .

Result of Action

As a potential buffering agent, it may help maintain ph stability, which is crucial for the proper functioning of various biological processes .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its buffering capacity, helping to maintain a stable pH environment essential for biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by maintaining the pH stability necessary for optimal enzyme activity and protein function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its buffering capacity. It does not directly bind to biomolecules or alter gene expression but plays a crucial role in maintaining the pH environment necessary for these processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific threshold effects or toxic effects at high doses have not been reported .

Metabolic Pathways

This compound is not directly involved in metabolic pathways. It does not interact with enzymes or cofactors in these pathways but plays a crucial role in maintaining the pH environment necessary for these processes .

Transport and Distribution

As a small molecule, it is likely to diffuse freely across cell membranes .

Subcellular Localization

As a small molecule, it is likely to be present throughout the cell .

Eigenschaften

IUPAC Name |

3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-13(2)9(10(13)12(18)19)11(17)15-5-3-14(4-6-15)7-8-16/h9-10,16H,3-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODQYMOBHVHVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084578.png)

amine](/img/structure/B3084610.png)

![3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084616.png)

![3-{[(2-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084618.png)

![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084630.png)

![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084642.png)

![2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B3084647.png)

![3-[(4-Acetylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084664.png)

![3-{[4-(2,5-Dimethylphenyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084671.png)

![2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid](/img/structure/B3084677.png)